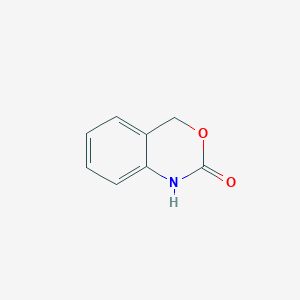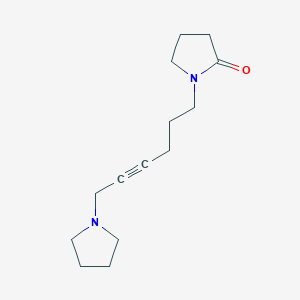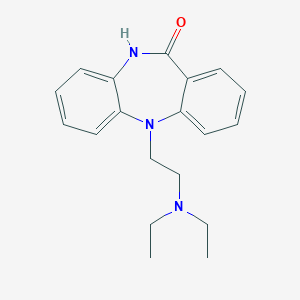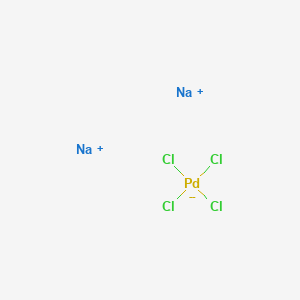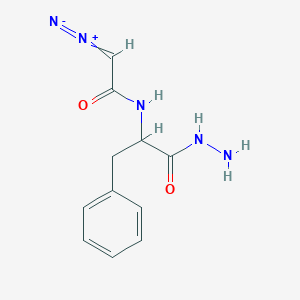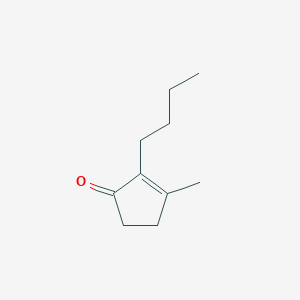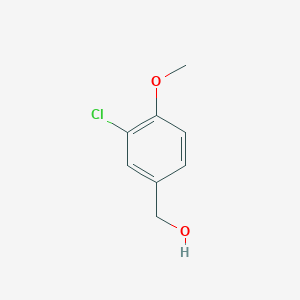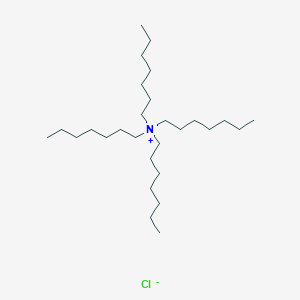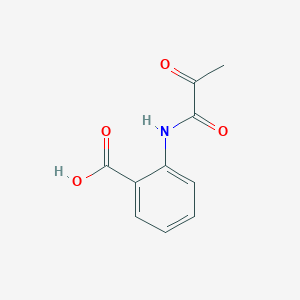
2-(2-Oxopropanoylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxopropanoylamino)benzoic acid, also known as o-PABA, is an organic compound widely used in the field of pharmaceuticals and cosmetics. It is a white crystalline powder that is soluble in water and alcohol. O-PABA is a derivative of benzoic acid and is commonly used as a UV filter in sunscreens and other skin care products. In addition to its use in cosmetics, o-PABA has also been studied for its potential therapeutic applications in various diseases.
作用機序
The exact mechanism of action of 2-(2-Oxopropanoylamino)benzoic acid is not fully understood. However, it is believed that 2-(2-Oxopropanoylamino)benzoic acid exerts its therapeutic effects through various mechanisms such as inhibition of inflammatory cytokines, scavenging of free radicals, and modulation of cellular signaling pathways.
生化学的および生理学的効果
O-PABA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. O-PABA has also been shown to scavenge free radicals and protect against oxidative stress. In addition, 2-(2-Oxopropanoylamino)benzoic acid has been shown to modulate cellular signaling pathways such as the MAPK/ERK pathway.
実験室実験の利点と制限
O-PABA has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. O-PABA is also relatively inexpensive compared to other compounds used in lab experiments. However, 2-(2-Oxopropanoylamino)benzoic acid has some limitations as well. It has low solubility in organic solvents, which can make it difficult to work with in certain experiments. In addition, 2-(2-Oxopropanoylamino)benzoic acid has limited bioavailability, which can limit its effectiveness in certain therapeutic applications.
将来の方向性
There are several future directions for the study of 2-(2-Oxopropanoylamino)benzoic acid. One area of research is the development of more effective methods for delivering 2-(2-Oxopropanoylamino)benzoic acid to target tissues. Another area of research is the identification of new therapeutic applications for 2-(2-Oxopropanoylamino)benzoic acid. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-Oxopropanoylamino)benzoic acid and to identify any potential side effects or toxicity associated with its use.
合成法
The synthesis of 2-(2-Oxopropanoylamino)benzoic acid involves the reaction of 2-aminobenzoic acid with acetic anhydride. This reaction results in the formation of 2-(2-Oxopropanoylamino)benzoic acid and acetic acid as a byproduct. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid.
科学的研究の応用
O-PABA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. O-PABA has been studied for its potential use in the treatment of skin disorders such as psoriasis and atopic dermatitis. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
14469-11-5 |
|---|---|
製品名 |
2-(2-Oxopropanoylamino)benzoic acid |
分子式 |
C10H9NO4 |
分子量 |
207.18 g/mol |
IUPAC名 |
2-(2-oxopropanoylamino)benzoic acid |
InChI |
InChI=1S/C10H9NO4/c1-6(12)9(13)11-8-5-3-2-4-7(8)10(14)15/h2-5H,1H3,(H,11,13)(H,14,15) |
InChIキー |
IVKZPDQQIREUCR-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)NC1=CC=CC=C1C(=O)O |
正規SMILES |
CC(=O)C(=O)NC1=CC=CC=C1C(=O)O |
同義語 |
2-(N-Pyruvoylamino)benzoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



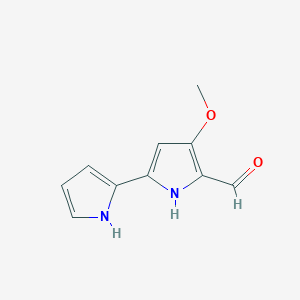

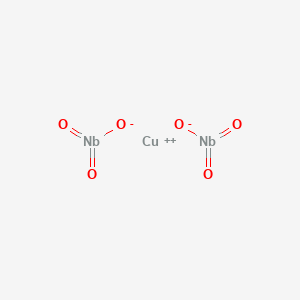
![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)
![[[6-[(Hydroxymethyl)amino]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol](/img/structure/B84123.png)
![Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)
